molecular formula C5H3BrClNO B141301 2-Bromo-3-chloro-5-hydroxypyridine CAS No. 130284-56-9

2-Bromo-3-chloro-5-hydroxypyridine

Cat. No. B141301
M. Wt: 208.44 g/mol
InChI Key: DHKTYYVUEJTFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-5-hydroxypyridine is a halogenated pyridine derivative, which is a class of compounds that have found extensive use in medicinal chemistry and as intermediates in organic synthesis. The presence of multiple halogens and a hydroxyl group in the molecule provides a variety of reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex due to the need for regioselective halogenation. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, which preferentially substitute the bromide over the chloride, and under neat conditions, the substitution at the 2-chloro position is preferred . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine involves halogen dance reactions, which are useful for introducing multiple halogens into the pyridine ring . These methods demonstrate the complexity and versatility of synthesizing halogenated pyridines.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, shows that the benzene and pyridine rings are nearly coplanar, which could be indicative of the structural characteristics of 2-Bromo-3-chloro-5-hydroxypyridine as well .

Chemical Reactions Analysis

Halogenated pyridines are reactive towards nucleophiles due to the presence of electron-withdrawing halogen atoms that activate the pyridine ring. For example, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, which could be relevant for understanding the reactivity of 2-Bromo-3-chloro-5-hydroxypyridine . Additionally, the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine has been studied, which can provide insights into the reactivity patterns of halogenated pyridines10.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the halogen atoms and any functional groups present. For instance, the immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker demonstrates the potential of such compounds to be used as scaffolds in the synthesis of pyridine-based libraries . The solubility, melting point, and reactivity of these compounds can vary widely depending on the specific halogenation pattern and substituents.

Scientific Research Applications

Overview of Hydroxypyridine Derivatives

Hydroxypyridinones, including compounds like 2-Bromo-3-chloro-5-hydroxypyridine, have gained attention for their diverse biological and pharmacological activities. These activities include serving as efficient metal chelators, particularly for aluminum and iron, suggesting potential medical applications in chelation therapy. Specifically, 3-hydroxy-4-pyridinones have been identified as effective orally active aluminum chelators, highlighting their potential in medical applications for conditions involving metal ion accumulation (Santos, 2002).

Pharmacological Significance

Further, the synthetic versatility of hydroxypyridinone derivatives allows for the development of compounds with a wide range of pharmacological effects. These effects span antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic activities. This broad spectrum of activity underscores the potential of 2-Bromo-3-chloro-5-hydroxypyridine and related compounds in drug discovery and development. Their role as privileged scaffolds in medicinal chemistry is supported by extensive research on their biological activities, structure-activity relationships (SAR), mechanisms of action, and interaction mechanisms with targets. This comprehensive exploration suggests these compounds could serve as a foundation for the development of clinically useful agents (He et al., 2021).

Applications in Photodynamic Therapy

Moreover, 2-Bromo-3-chloro-5-hydroxypyridine derivatives are explored in photodynamic therapy (PDT), indicating their utility in enhancing the accumulation of photosensitizers like protoporphyrin IX. This application is particularly relevant in treating hyperkeratotic conditions, where the compound's properties could improve the clinical outcomes of PDT. The exploration of such compounds as part of pretreatment strategies to optimize therapeutic efficacy in PDT showcases their potential in dermatological applications (Gerritsen et al., 2008).

Safety And Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements of H302, H315, H319, H332, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

6-bromo-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKTYYVUEJTFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562011
Record name 6-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-5-hydroxypyridine

CAS RN

130284-56-9
Record name 6-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130284-56-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To crude 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 238, 8.27 g, 26.0 mmol) was added methanol (100 mL), and the stirred solution cooled in an ice bath. To the solution was added hydrogen peroxide solution (35% in water, 4.25 mL, 43.8 mmol) over 5 minutes. The solution was allowed to warm slowly to room temperature for 18 hours. The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (500 mL), with rapid stirring for 15 minutes. The organics were removed in vacuo, and brine (100 mL) was added. The aqueous phase was extracted into ethyl acetate (3×100 mL). The combined organic phases were dried over magnesium sulfate, filtered and the solvent removed to leave an off white solid. The solid was triturated in 4:1 heptene:ethyl acetate and filtered to afford the title compound as a white solid (2.20 g, 41%).
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Yield
41%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.